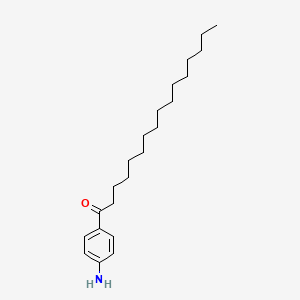

4-Aminophenyl pentadecyl ketone

Description

Contextualization of Aromatic Aminoketones in Contemporary Organic Chemistry

Aromatic aminoketones are a class of organic compounds that feature both an amino group and a ketone group attached to an aromatic ring. This combination of functional groups imparts a rich and versatile chemistry to these molecules. The amino group can act as a nucleophile or a base, and can be readily modified to form a variety of derivatives. The ketone group, with its electrophilic carbonyl carbon, is a key site for a wide range of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. unacademy.comcrunchchemistry.co.uk

In contemporary organic chemistry, aromatic aminoketones are recognized as valuable synthetic intermediates. nih.govrsc.org They serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The interplay between the electron-donating amino group and the electron-withdrawing ketone group can influence the reactivity of the aromatic ring, making them interesting substrates for electrophilic aromatic substitution reactions.

Significance of Long-Chain Aliphatic Aromatic Systems in Material Science Precursors

The incorporation of long aliphatic chains into aromatic systems, as seen in 4-aminophenyl pentadecyl ketone, is of particular interest in material science. science.gov These long hydrocarbon tails can impart unique physical properties to the resulting materials, such as increased solubility in nonpolar solvents, self-assembly capabilities, and the formation of liquid crystalline phases.

These long-chain aliphatic aromatic systems are considered valuable precursors for a variety of advanced materials. Their amphiphilic nature, with a polar aromatic head and a nonpolar aliphatic tail, makes them suitable for applications in surfactants, emulsifiers, and as components of membranes and thin films. Furthermore, the reactive functional groups on the aromatic ring allow for polymerization or cross-linking, leading to the formation of novel polymers with tailored properties for applications in electronics, coatings, and biomedical devices.

Review of the Current Academic Landscape Pertaining to this compound and Analogues

The current academic landscape reveals a growing interest in this compound and its analogues. While specific research on this exact molecule is still emerging, the broader class of long-chain aromatic aminoketones is being actively investigated. Researchers are exploring their synthesis, characterization, and potential applications.

Analogues of this compound, such as 3-pentadecyl-1,2-phenylene bis(4-(4-aminophenyl)butanoate), have been synthesized and characterized, indicating a focus on developing new molecules with long aliphatic chains and amino-functionalized aromatic rings. nih.govfda.gov These studies often involve detailed structural analysis and investigation of the compounds' physical and chemical properties. The primary focus of much of this research is on the potential use of these compounds as building blocks for new materials with unique electronic, optical, or self-assembling properties.

Historical Development of Synthetic Approaches to Aromatic Aminoketones

The synthesis of aromatic aminoketones has a rich history, with several classical and modern methods being employed. Historically, the Friedel-Crafts acylation has been a cornerstone for the synthesis of aromatic ketones. This reaction involves the acylation of an aromatic ring in the presence of a Lewis acid catalyst. For the synthesis of aminoketones, this often requires a protection-deprotection strategy for the amino group, as it can react with the Lewis acid.

Over the years, more direct and efficient methods have been developed. The Fries rearrangement of N-acyl anilines provides another route to aminoketones. More recently, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of these compounds. organic-chemistry.org For instance, methods involving the coupling of anilines with acyl chlorides or other acylating agents have been reported.

A significant advancement in the synthesis of aminoketones has been the development of one-pot, multi-component reactions. rsc.orgorganic-chemistry.org The Mannich reaction, for example, which involves the aminoalkylation of a carbon acid, has been widely used to synthesize β-aminoketones. rsc.org Modern variations of these reactions often employ more environmentally friendly catalysts and reaction conditions. The development of catalytic asymmetric methods has also been a major focus, enabling the synthesis of chiral α-amino ketones, which are important building blocks in medicinal chemistry. nih.gov These advancements continue to shape the synthetic strategies for accessing a diverse range of aromatic aminoketones, including those with long aliphatic chains like this compound.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 79098-14-9 | C22H37NO | 331.54 |

| 1-(4-aminophenyl)ethan-1-one | 99-92-3 | C8H9NO | 135.17 |

| 1-(4-aminophenyl)-1-propanone | 70-69-9 | C9H11NO | 149.19 |

| 3-Pentadecyl-1,2-phenylene bis(4-(4-aminophenyl)butanoate) | 2016046-95-8 | C41H58N2O4 | 642.91 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

79098-14-9 |

|---|---|

Molecular Formula |

C22H37NO |

Molecular Weight |

331.5 g/mol |

IUPAC Name |

1-(4-aminophenyl)hexadecan-1-one |

InChI |

InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)20-16-18-21(23)19-17-20/h16-19H,2-15,23H2,1H3 |

InChI Key |

YTPKATBWHPBWGT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminophenyl Pentadecyl Ketone

Established Synthetic Pathways and Mechanistic Considerations

Traditional synthetic routes to aromatic ketones are often characterized by multi-step processes that rely on robust and well-understood reaction mechanisms.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. youtube.comnih.gov It involves the electrophilic substitution of an aromatic proton with an acyl group, typically from an acyl halide or anhydride, mediated by a Lewis acid catalyst. nih.gov However, the direct acylation of aniline (B41778) presents a significant challenge: the basic amino group (-NH2) complexes strongly with the Lewis acid catalyst (e.g., AlCl3), deactivating both the catalyst and the aromatic ring towards electrophilic attack.

To circumvent this issue, a common strategy is to protect the amino group, most frequently by converting it into an amide, such as an acetanilide (B955). This protection serves two primary purposes: it prevents the deactivation of the Lewis acid and transforms the strongly activating amino group into a moderately activating, ortho-para directing acylamino group. The steric bulk of the acylamino group generally favors acylation at the para position. The synthesis of 4-Aminophenyl pentadecyl ketone via this method proceeds in three main steps:

Protection: Aniline is reacted with acetic anhydride to form N-phenylacetamide (acetanilide).

Acylation: The acetanilide undergoes Friedel-Crafts acylation with pentadecanoyl chloride and a Lewis acid catalyst like aluminum chloride. The long-chain acyl group is introduced predominantly at the para-position to the acetylamino group, yielding N-(4-pentadecanoylphenyl)acetamide.

Deprotection: The resulting amide is hydrolyzed under acidic or basic conditions to remove the acetyl group, revealing the primary amine and yielding the final product, this compound.

| Parameter | Description | Common Examples |

|---|---|---|

| Aromatic Substrate | Aniline with a protected amino group to prevent catalyst poisoning and direct acylation. | N-phenylacetamide (Acetanilide) |

| Acylating Agent | Source of the pentadecyl ketone group. | Pentadecanoyl chloride, Pentadecanoic anhydride |

| Lewis Acid Catalyst | Promotes the formation of the electrophilic acylium ion. Stoichiometric amounts are often required. youtube.com | Aluminum chloride (AlCl3), Iron(III) chloride (FeCl3), Zinc chloride (ZnCl2) google.com |

| Deprotection Reagent | Removes the protecting group to yield the final primary amine. | Aqueous HCl, Aqueous NaOH |

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for forming carbon-carbon bonds, including the carbonyl linkage in ketones. acs.orgorganic-chemistry.org These methods often proceed under milder conditions than Friedel-Crafts acylation and exhibit broad functional group tolerance. organic-chemistry.org A prominent example applicable to ketone synthesis is a variation of the Suzuki coupling.

In this approach, an organoboron compound is coupled with a carboxylic acid derivative. organic-chemistry.orgelsevierpure.com A plausible route to this compound could involve:

Preparation of Reagents:

An arylboronic acid, such as 4-(acetylamino)phenylboronic acid, is prepared from the corresponding protected bromoaniline.

Pentadecanoic acid is activated, for instance, by converting it to a mixed anhydride with pivalic anhydride. organic-chemistry.org

Catalytic Coupling: The arylboronic acid and the activated carboxylic acid are reacted in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a suitable ligand (e.g., a phosphine).

Deprotection: The resulting N-(4-pentadecanoylphenyl)acetamide is hydrolyzed to yield the target compound.

The catalytic cycle typically involves oxidative addition of the activated acid to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the ketone and regenerate the catalyst. elsevierpure.com

| Reaction Name | Aryl Source | Acyl Source | Key Features |

|---|---|---|---|

| Suzuki-type | Arylboronic acid | Acyl halide or activated carboxylic acid (e.g., anhydride) organic-chemistry.org | Mild conditions, high functional group tolerance. |

| Heck Carbonylation | Aryl halide | Carbon monoxide (CO) and an organometallic reagent | Involves the insertion of CO; can be a multi-component reaction. rsc.org |

| Sonogashira-type | Aryl halide | Terminal alkyne (followed by hydration) | An indirect route requiring a subsequent hydration step to form the ketone. |

The synthesis of aromatic ketones can also be achieved using highly reactive organometallic reagents, such as organolithium or Grignard (organomagnesium) compounds. These strong nucleophiles readily attack carbonyl groups. To avoid the common problem of over-addition to form tertiary alcohols, specific carboxylic acid derivatives are employed.

A highly effective substrate for this transformation is a Weinreb amide, N-methoxy-N-methylpentadecanamide. The reaction of this amide with an organometallic reagent derived from a protected aniline, such as 4-lithio-N,N-bis(trimethylsilyl)aniline, proceeds as follows:

An organometallic reagent is generated from a protected 4-haloaniline derivative.

This nucleophilic reagent adds to the Weinreb amide of pentadecanoic acid.

This addition forms a stable tetrahedral intermediate chelated by the N-methoxy group. This intermediate does not collapse to the ketone until acidic workup.

The workup hydrolyzes the intermediate to the ketone and also removes the protecting groups on the aniline nitrogen, yielding this compound.

This method provides excellent control and high yields for ketone formation, preventing the formation of alcohol byproducts.

The choice of precursors is critical to the success of any synthetic strategy for this compound. The two key components are the aniline derivative and the pentadecyl acyl source.

Aniline Derivatives: As discussed, the direct use of aniline is often problematic in electrophilic substitution or with organometallic reagents due to the reactivity of the -NH2 group. chemrxiv.org Therefore, the use of a protected aniline is paramount. The choice of protecting group (e.g., acetyl, tosyl, or silyl) depends on the reaction conditions it must withstand and the ease of its subsequent removal. For Friedel-Crafts reactions, an acetyl group is common. For organometallic routes, bulkier silyl groups are often preferred.

Pentadecyl Acyl Source: The form of the C15 acyl group is tailored to the specific reaction.

Pentadecanoyl chloride: Highly reactive and suitable for Friedel-Crafts acylation and reactions with organocuprates.

Pentadecanoic anhydride: A slightly less reactive alternative to the acyl chloride for Friedel-Crafts reactions. nih.gov

Pentadecanoic acid: Can be used directly in some modern catalytic reactions where it is activated in situ. organic-chemistry.org

N-methoxy-N-methylpentadecanamide (Weinreb amide): The preferred substrate for reactions with organolithium or Grignard reagents to ensure the reaction stops at the ketone stage.

Emerging and Sustainable Synthetic Approaches

Modern synthetic chemistry places increasing emphasis on developing methods that are not only efficient but also environmentally benign.

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous substances. acs.org These principles are increasingly being applied to the synthesis of aminoketones.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as palladium-catalyzed couplings, are generally more atom-economical than classical methods like Friedel-Crafts acylation, which uses stoichiometric amounts of Lewis acid catalysts that are converted into waste during workup.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org The development of solid acid catalysts for Friedel-Crafts type reactions can reduce waste and allow for easier catalyst recovery and reuse compared to traditional homogeneous Lewis acids.

Safer Solvents and Auxiliaries: Many traditional organic reactions use volatile and hazardous solvents. Green approaches favor the use of safer solvents like water, ethanol (B145695), or even solvent-free conditions. researchgate.net One-pot, multi-component reactions, such as the Mannich reaction for synthesizing β-aminoketones, often exemplify this principle by reducing the number of steps and purification procedures. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. researchgate.net The development of highly active catalysts that operate under mild conditions is a key area of research.

For the synthesis of this compound, a greener approach might involve a one-pot, tandem reaction where an aniline derivative is coupled with a pentadecanoic acid derivative using a recyclable catalyst in an environmentally benign solvent.

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention (Waste) | Employing one-pot or tandem reactions to minimize purification steps and solvent waste. |

| Atom Economy | Prioritizing addition and catalytic reactions over substitution reactions that generate stoichiometric byproducts. |

| Catalysis | Replacing stoichiometric Lewis acids in Friedel-Crafts reactions with recyclable solid acid catalysts or using catalytic amounts of palladium in cross-coupling reactions. |

| Safer Solvents | Using water, ethanol, or supercritical CO2 as reaction media instead of chlorinated hydrocarbons. researchgate.net |

| Design for Energy Efficiency | Developing catalysts that function effectively at ambient temperature and pressure. |

Biocatalytic Transformations for Selective Functionalization

Biocatalytic methods offer a green and highly selective alternative for the synthesis of amino ketones. One of the most powerful biocatalytic tools for the preparation of chiral amines from ketones is the use of ω-transaminases. nih.gov These enzymes catalyze the transfer of an amino group from an amino donor to a ketone acceptor. rsc.org

For the synthesis of this compound, a biocatalytic approach could theoretically involve the amination of a corresponding pentadecanoyl precursor. Transaminases have been successfully employed for the amination of various ketones, demonstrating their potential for industrial applications due to their excellent stereoselectivity and broad substrate spectrum. researchgate.net The reaction mechanism involves the cofactor pyridoxal 5'-phosphate (PLP), which acts as an intermediate amine carrier. nih.govrsc.org

A key challenge in biocatalytic transamination is overcoming the unfavorable reaction equilibrium. researchgate.net Various strategies have been developed to shift the equilibrium towards the product, such as using a large excess of the amino donor (e.g., isopropylamine, whose byproduct acetone is volatile and easily removed) or by removing the product from the reaction mixture. rsc.org Furthermore, multi-enzyme cascade reactions can be designed to drive the reaction forward. For instance, a system combining a hydrogenase, an alanine dehydrogenase, and an ω-transaminase can achieve the stereoselective amination of ketones using ammonia and molecular hydrogen, representing a highly atom-efficient process. acs.org

The applicability of transaminases to long-chain alkyl aryl ketones like this compound would depend on the substrate specificity of the enzyme. However, the continuous discovery and engineering of new transaminases with diverse substrate scopes suggest that a suitable biocatalyst could likely be identified or developed for this transformation. rsc.org

Table 1: Key Considerations for Biocatalytic Synthesis

| Parameter | Description | Relevance to this compound Synthesis |

| Enzyme Selection | Choice of ω-transaminase with appropriate substrate specificity and stereoselectivity. | A transaminase capable of accepting a long-chain alkyl aryl ketone as a substrate would be required. |

| Amino Donor | Selection of a suitable amino donor to drive the reaction equilibrium. | Isopropylamine or alanine are common choices. |

| Reaction Conditions | Optimization of pH, temperature, and solvent to ensure enzyme stability and activity. | Aqueous buffer systems are typical, often with a co-solvent to aid substrate solubility. |

| Equilibrium Shift | Strategies to favor product formation, such as donor excess or product removal. | Essential for achieving high conversion rates. |

Flow Chemistry Techniques for Scalable and Efficient Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. thieme-connect.de The synthesis of aryl ketones, including long-chain variants, is amenable to flow chemistry approaches, particularly for reactions like Friedel-Crafts acylation. acs.orgthieme-connect.comthieme-connect.comacs.org

A continuous-flow system for the synthesis of this compound could be designed based on the Friedel-Crafts acylation of an N-protected aniline with pentadecanoyl chloride. In such a setup, streams of the reactants and a Lewis acid catalyst would be continuously pumped and mixed in a heated reactor coil. The short residence time in the reactor can lead to rapid and efficient conversion while minimizing the formation of byproducts. acs.org Heterogeneous catalysts, such as metal-doped zeolites, are particularly advantageous for flow processes as they can be packed into a column, allowing for easy separation from the product stream and continuous operation over extended periods. researchgate.net

The application of flow chemistry also extends to the synthesis of ketones from other precursors. For example, a flow system can be used for the generation of organometallic reagents and their subsequent reaction with Weinreb amides or carboxylic acids to produce ketones. nih.govacs.org This approach allows for the safe handling of reactive intermediates and can provide access to a wide range of functionalized ketones. uni-muenchen.de

Table 2: Comparison of Batch vs. Flow Synthesis for Aryl Ketones

| Feature | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Often inefficient, leading to localized hot spots and potential side reactions. | Highly efficient due to high surface-area-to-volume ratio of reactors. |

| Mass Transfer | Can be limited by stirring efficiency. | Enhanced due to short diffusion distances. |

| Safety | Handling of large quantities of hazardous reagents can be risky. | Smaller reaction volumes at any given time improve safety. |

| Scalability | Scaling up can be challenging and may require re-optimization. | Scalability is often more straightforward by running the system for longer. |

| Process Control | More difficult to precisely control reaction parameters. | Precise control over temperature, pressure, and residence time. |

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For a Friedel-Crafts acylation approach, key parameters to consider include the choice of catalyst, solvent, reaction temperature, and the nature of the protecting group on the aniline nitrogen.

The acylation of anilines can be challenging due to the deactivation of the Lewis acid catalyst by the basic amino group. google.com Therefore, protection of the amino group is essential. The choice of protecting group can influence the reactivity and regioselectivity of the acylation.

The catalyst plays a pivotal role in Friedel-Crafts acylation. While traditional Lewis acids like aluminum chloride are effective, they are often required in stoichiometric amounts and can generate significant waste. Modern catalytic systems, including metal triflates and solid acid catalysts, offer milder and more environmentally friendly alternatives. google.com

Solvent selection is also critical. The reaction can be performed in a variety of solvents, and in some cases, under solvent-free conditions. The optimal solvent will depend on the specific catalyst and reactants used. For instance, the acylation of aniline with acetic acid has been optimized using a silver nanoparticle-embedded mesoporous polyaniline nanocomposite as a catalyst under solvent-free conditions. researchgate.net

Reaction temperature and time are interdependent parameters that need to be carefully controlled to ensure complete conversion while minimizing the formation of impurities. Photoinduced acetylation of anilines under aqueous and catalyst-free conditions represents a green and efficient alternative that has been reported to proceed under mild conditions. acs.orgnih.gov

Isolation and Purification Techniques for Research-Grade Material

The isolation and purification of this compound from the reaction mixture are essential steps to obtain a high-purity product suitable for research purposes. The choice of purification method will depend on the physical properties of the product and the nature of the impurities present.

Following the reaction, a typical work-up procedure would involve quenching the reaction, followed by extraction to separate the product from the catalyst and other water-soluble byproducts. The organic layer containing the crude product would then be washed, dried, and concentrated.

For the purification of aromatic ketones and amines, several techniques can be employed:

Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is often an effective method for achieving high purity.

Column Chromatography: This is a versatile technique for separating compounds based on their polarity. For this compound, normal-phase chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) would likely be effective. nih.gov

Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation could be used for purification. clockss.org

The purity of the final product should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Transformation Pathways of 4 Aminophenyl Pentadecyl Ketone

Reactivity of the Ketone Carbonyl Group

The carbonyl group is a site of significant reactivity due to the polarization of the carbon-oxygen double bond, rendering the carbon atom electrophilic. This electrophilicity is the basis for a variety of nucleophilic addition and substitution reactions.

Nucleophilic Addition Reactions and Derivatives (e.g., Oximes, Hydrazones)

Like other ketones, 4-Aminophenyl pentadecyl ketone is expected to react with primary amines and their derivatives to form imines, also known as Schiff bases. These reactions typically proceed via a carbinolamine intermediate which then dehydrates. researchgate.net For instance, reaction with hydroxylamine (B1172632) would yield the corresponding oxime, and reaction with hydrazine (B178648) or its derivatives would produce hydrazones. researchgate.net These derivatives are often crystalline solids and can be useful for characterization purposes.

A review on the chemistry of the related 1-(4-substituted-aminophenyl) ethanones shows the formation of various heterocyclic systems starting from such nucleophilic addition reactions on the ketone moiety. researchgate.net For example, the reaction of 4-aminoacetophenone with hydroxylamine hydrochloride in ethanol (B145695) leads to the formation of the corresponding oxime. researchgate.net

Table 1: Examples of Nucleophilic Addition Derivatives of Aryl Ketones

| Reactant | Product Type | General Reaction |

| Hydroxylamine (NH₂OH) | Oxime | R-C(=O)-Ar + NH₂OH → R-C(=NOH)-Ar + H₂O |

| Hydrazine (NH₂NH₂) | Hydrazone | R-C(=O)-Ar + NH₂NH₂ → R-C(=NNH₂)-Ar + H₂O |

| Phenylhydrazine | Phenylhydrazone | R-C(=O)-Ar + C₆H₅NHNH₂ → R-C(=NNHC₆H₅)-Ar + H₂O |

This table presents generalized reactions for aryl ketones, which are expected to be analogous for this compound.

Reductions to Secondary Alcohols and Amines for Structural Diversification

The ketone carbonyl group can be readily reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, providing pathways for significant structural modification.

Reduction to the corresponding secondary alcohol, 1-(4-aminophenyl)hexadecan-1-ol, can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium, platinum, or nickel is also an effective method. fiveable.me

For complete reduction of the carbonyl group to a methylene group, converting the pentadecyl ketone to a pentadecylbenzene (B1583746) derivative, harsher reduction conditions are typically required. Two classical methods for this are the Wolff-Kishner reduction and the Clemmensen reduction. youtube.comyoutube.com The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. youtube.com The Clemmensen reduction utilizes a zinc-mercury amalgam in concentrated hydrochloric acid. youtube.comyoutube.com The choice between these methods often depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions. youtube.com

Table 2: Reduction Reactions of Aryl Ketones

| Reaction Name | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C | Secondary Alcohol |

| Sodium Borohydride Reduction | NaBH₄, EtOH/MeOH | Secondary Alcohol |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Alkane |

| Clemmensen Reduction | Zn(Hg), HCl | Alkane |

This table outlines common reduction methods for aryl ketones, applicable to this compound. youtube.comyoutube.comlibretexts.org

Alpha-Substitution Reactions and Subsequent Transformations (e.g., Halogenation)

The carbon atom adjacent to the carbonyl group, the α-carbon, possesses acidic protons that can be removed by a base to form an enolate ion. This enolate is a powerful nucleophile and can react with various electrophiles, leading to α-substitution.

A common α-substitution reaction is halogenation. wikipedia.org In the presence of an acid or base catalyst, this compound can be halogenated at the α-position with chlorine, bromine, or iodine. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through an enol or enolate intermediate. masterorganicchemistry.com Under acidic conditions, typically one α-hydrogen is replaced. wikipedia.org In contrast, under basic conditions, polyhalogenation can occur because the electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-protons. wikipedia.org These α-haloketones are versatile synthetic intermediates themselves, susceptible to nucleophilic substitution and elimination reactions to introduce further functionality. researchgate.net

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The carbonyl group of this compound can be converted into a carbon-carbon double bond through olefination reactions, most notably the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to react with the ketone, forming an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglumenlearning.com This reaction is highly versatile for creating C=C bonds at a specific location. lumenlearning.com While it works with both aldehydes and ketones, stabilized ylides may show lower reactivity towards ketones. lumenlearning.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgorganicchemistrydata.org These carbanions are generally more nucleophilic than the corresponding Wittig reagents and react readily with ketones. organicchemistrydata.org The HWE reaction often provides excellent stereoselectivity, typically favoring the formation of (E)-alkenes, although this can be influenced by the reaction conditions and the structure of the phosphonate. wikipedia.orgnrochemistry.com

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Ketones

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphorus ylide (Ph₃P=CHR) | Phosphonate carbanion ((RO)₂P(O)CHR⁻) |

| Reactivity with Ketones | Generally effective; stabilized ylides may be less reactive. | Generally more reactive than stabilized Wittig reagents. organicchemistrydata.org |

| Stereoselectivity | Depends on ylide stability; unstabilized ylides often give (Z)-alkenes. organic-chemistry.org | Generally favors (E)-alkenes, but can be tuned. wikipedia.orgnrochemistry.com |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate (B84403) ester |

Reactivity of the Aromatic Amine Functional Group

The amino group (-NH₂) on the phenyl ring is a powerful activating group, significantly influencing the reactivity of the aromatic system.

Electrophilic Aromatic Substitution on the Phenyl Ring for Further Derivatization

The amino group is a strong electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amine. byjus.com This makes the ring highly susceptible to electrophilic aromatic substitution reactions. Since the para position is already occupied by the pentadecanoyl group, electrophilic attack will be directed to the positions ortho to the amino group (and meta to the ketone group).

However, the high reactivity of the amino group can sometimes be a challenge, leading to multiple substitutions or unwanted side reactions. For instance, direct nitration is often problematic as the amino group can be oxidized by the strong oxidizing acids used. byjus.com To control the reactivity and achieve monosubstitution, the amino group is often acylated to form an amide (e.g., an acetanilide (B955) derivative). The resulting N-acyl group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled electrophilic substitution. organic-chemistry.org After the substitution reaction, the acyl group can be removed by hydrolysis to regenerate the amine.

Common electrophilic aromatic substitution reactions that could be performed on the activated ring of this compound (or its N-acylated derivative) include halogenation, nitration (with protection), sulfonation, and Friedel-Crafts reactions, further expanding the range of accessible derivatives. byjus.com

Diazotization and Coupling Reactions for Azo Dye Synthesis Precursors

Primary aromatic amines are known to undergo diazotization when treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. This reaction converts the amino group into a diazonium salt. These diazonium salts are versatile intermediates in organic synthesis, particularly as electrophiles in azo coupling reactions with electron-rich aromatic compounds (such as phenols and anilines) to form brightly colored azo dyes. jbiochemtech.comjbiochemtech.comresearchgate.netnih.gov

Theoretically, this compound could be diazotized to form 4-(pentadecanoyl)benzenediazonium chloride. This diazonium salt could then be coupled with various aromatic compounds to produce a range of novel azo dyes. The long pentadecyl chain would impart significant lipophilicity to the resulting dye molecules, potentially influencing their solubility and application properties. However, specific examples of such dyes derived from this compound are not documented in the reviewed literature.

N-Alkylation and N-Acylation Reactions for Modifying Amine Properties

The primary amine group of this compound is susceptible to both N-alkylation and N-acylation. N-alkylation, the introduction of an alkyl group onto the nitrogen atom, would modify the basicity and nucleophilicity of the amine. N-acylation, the reaction with an acylating agent such as an acid chloride or anhydride, would form an amide. This transformation is a common strategy to protect the amino group or to introduce new functionalities. researchgate.net For instance, N-acylation of related aminophenyl compounds has been reported. researchgate.netresearchgate.net The resulting N-acylated derivatives of this compound would exhibit different physical and chemical properties compared to the parent compound.

Formation of Schiff Bases and Imines with Aldehydes and Ketones

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netresearchgate.net This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is a reversible reaction, often catalyzed by acid or base. researchgate.net The resulting imine would contain a C=N double bond, and the specific aldehyde or ketone used would determine the structure of the substituent on the nitrogen atom. While this reaction is fundamental for primary amines, specific Schiff bases derived from this compound are not described in the available literature.

Interplay of Functional Groups and Chemo- and Regioselectivity Studies

The presence of both an amino group and a ketone group on the same aromatic ring in this compound presents interesting questions of chemo- and regioselectivity. For instance, in reactions involving both nucleophilic and electrophilic reagents, one functional group might react preferentially over the other. The electronic nature of the aminophenyl and pentadecyl ketone moieties would influence the reactivity of the entire molecule. The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the ketone is a deactivating, meta-directing group. This opposing influence would be a critical factor in any reaction targeting the aromatic ring. However, no specific studies on the chemo- and regioselectivity of this compound were found.

Mechanistic Investigations of Key Reaction Pathways and Stereochemical Control

Detailed mechanistic investigations of reactions involving this compound are not available in the public domain. While the general mechanisms for diazotization, N-alkylation, N-acylation, and Schiff base formation are well-understood for aromatic amines, specific kinetic and mechanistic data for this particular compound are absent. Similarly, there is no information regarding stereochemical control in reactions involving this compound, which would be relevant if chiral reagents or catalysts were employed.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-aminophenyl pentadecyl ketone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR techniques would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the long pentadecyl alkyl chain. The aromatic protons would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating amino group are expected to be shielded and appear upfield, while the protons ortho to the electron-withdrawing ketone group would be deshielded and appear downfield. The amino group protons would likely present as a broad singlet. The pentadecyl chain would exhibit a series of signals in the aliphatic region, including a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group adjacent to the carbonyl (α-CH₂), and a large, overlapping multiplet for the remaining methylene units.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H data, showing signals for each unique carbon atom. The carbonyl carbon is expected to be significantly deshielded, appearing at the low-field end of the spectrum. The aromatic carbons would show four distinct signals due to the substitution pattern. The carbon attached to the amino group would be shielded, while the carbon attached to the carbonyl group would be deshielded. The pentadecyl chain would produce a series of signals in the aliphatic region.

2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) would be used to establish the connectivity between adjacent protons, confirming the coupling between the aromatic protons and the sequence of protons in the pentadecyl chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum.

Solid-State NMR: In the absence of suitable crystals for X-ray diffraction, solid-state NMR could provide valuable information about the molecular conformation and packing in the solid state.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale/Comparison |

| Aromatic CH (ortho to -NH₂) | 6.60 - 6.70 (d) | 113.0 - 114.0 | Shielded by the electron-donating amino group. Similar to p-aminoacetophenone. chemicalbook.comnih.gov |

| Aromatic CH (ortho to -CO-) | 7.80 - 7.90 (d) | 130.0 - 132.0 | Deshielded by the electron-withdrawing keto group. Similar to p-aminoacetophenone. chemicalbook.comnih.gov |

| Aromatic C (ipso to -NH₂) | - | 150.0 - 153.0 | Deshielded due to substitution. Similar to p-aminoacetophenone. chemicalbook.com |

| Aromatic C (ipso to -CO-) | - | 127.0 - 129.0 | Shielded relative to other quaternary carbons. Similar to p-aminoacetophenone. chemicalbook.com |

| -NH₂ | 4.0 - 4.5 (br s) | - | Broad signal due to quadrupolar relaxation and exchange; position is solvent-dependent. |

| Carbonyl C=O | - | 198.0 - 200.0 | Characteristic of aromatic ketones; slightly downfield from acetophenone (B1666503) due to the long alkyl chain. |

| α-CH₂ (next to C=O) | 2.80 - 2.90 (t) | 38.0 - 40.0 | Deshielded by the adjacent carbonyl group. |

| β-CH₂ | 1.65 - 1.75 (m) | 24.0 - 26.0 | Typical aliphatic methylene signal. |

| -(CH₂)₁₁- | 1.20 - 1.40 (m) | 29.0 - 30.0 | Overlapping signals of the long alkyl chain. |

| -CH₂-CH₃ | 1.20 - 1.40 (m) | 31.0 - 33.0 | Penultimate methylene group. |

| Terminal -CH₃ | 0.85 - 0.95 (t) | 14.0 - 15.0 | Characteristic terminal methyl group signal. |

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion ([M]⁺) of this compound (C₂₂H₃₇NO) with high precision. This would confirm its elemental composition. The predicted monoisotopic mass is approximately 331.2875 u.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis using tandem MS would reveal the structure of the molecule. Under electron ionization (EI), the molecular ion is expected to be observed. Key fragmentation pathways for aromatic ketones include α-cleavage at the carbonyl group. miamioh.eduyoutube.com For this compound, this would lead to two primary fragmentation routes:

Loss of the C₁₄H₂₉ alkyl radical, resulting in a prominent acylium ion at m/z 120. This ion corresponds to the [H₂N-C₆H₄-CO]⁺ fragment.

Formation of the C₁₄H₂₉⁺ alkyl cation (m/z 197) and a neutral aminobenzoyl radical.

The long pentadecyl chain itself can undergo fragmentation, leading to a series of losses of CₙH₂ₙ₊₁ units, which would appear as a cluster of peaks separated by 14 Da (CH₂). The McLafferty rearrangement, common for ketones with a γ-hydrogen, is also a possibility, which would result in a specific neutral loss and the formation of a radical cation. jove.comlibretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |

| 331 | [C₂₂H₃₇NO]⁺ | Molecular Ion (M⁺) |

| 120 | [C₇H₆NO]⁺ | α-cleavage, loss of •C₁₄H₂₉ radical |

| 197 | [C₁₄H₂₉]⁺ | α-cleavage, formation of alkyl cation |

| 77 | [C₆H₅]⁺ | Further fragmentation of the aromatic portion |

Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FTIR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H, C=O, C-N, C-H, and aromatic C=C bonds. The N-H stretching of the primary amine would appear as two sharp bands in the region of 3300-3500 cm⁻¹. The C=O stretching of the ketone would be a strong, sharp absorption around 1650-1670 cm⁻¹. Conjugation with the phenyl ring lowers this frequency compared to a simple aliphatic ketone. nist.gov The presence of the electron-donating amino group further lowers the frequency. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The long alkyl chain would give rise to strong C-H stretching bands just below 3000 cm⁻¹ and CH₂ bending vibrations around 1465 cm⁻¹.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Vibration | Spectroscopy | Expected Intensity | Notes |

| 3400 - 3500 | N-H asymmetric stretch | IR, Raman | Medium (IR), Weak (Raman) | Two bands for primary amine in IR. chemicalbook.com |

| 3300 - 3400 | N-H symmetric stretch | IR, Raman | Medium (IR), Weak (Raman) | Two bands for primary amine in IR. chemicalbook.com |

| 2850 - 2960 | Aliphatic C-H stretch | IR, Raman | Strong (IR), Strong (Raman) | From the pentadecyl chain. |

| 1650 - 1670 | C=O stretch | IR, Raman | Strong (IR), Medium (Raman) | Lowered frequency due to conjugation and amino group. nist.gov |

| 1590 - 1610 | Aromatic C=C stretch | IR, Raman | Medium-Strong | Characteristic of the phenyl ring. |

| 1465 | CH₂ scissoring | IR | Medium | From the pentadecyl chain. |

| 1280 - 1350 | C-N stretch | IR | Medium | Aromatic amine. |

| 820 - 850 | C-H out-of-plane bend | IR | Strong | Indicative of 1,4-disubstitution on the benzene ring. |

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on:

Molecular Conformation: The dihedral angles between the phenyl ring and the carbonyl group, and the conformation of the long pentadecyl chain.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry.

Crystal Packing: The arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding between the amine group of one molecule and the carbonyl oxygen of another. This would reveal if the molecules form dimers or extended networks. The long alkyl chains would likely exhibit van der Waals interactions, potentially leading to layered structures.

While no crystal structure for the title compound is available, data for related aminoketones like 2-aminobenzophenone (B122507) and 4-aminobenzophenone (B72274) show that hydrogen bonding and π-π stacking interactions are common features in their crystal packing. nih.govnih.gov

Table 4: Potential X-ray Crystallography Data for this compound

| Parameter | Information Provided | Expected Features |

| Crystal System | Symmetry of the unit cell | Likely a low-symmetry system (e.g., monoclinic, orthorhombic). |

| Space Group | Symmetry elements within the unit cell | Would reveal the packing arrangement. |

| Unit Cell Dimensions | Size and shape of the unit cell | Dependent on the molecular packing. |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces | N-H···O=C hydrogen bonds are highly probable. Interdigitation of alkyl chains. |

Electronic Spectroscopy for Understanding Electronic Transitions

UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the p-aminophenyl ketone moiety. It would likely exhibit two main absorption bands:

A strong absorption band at a longer wavelength (λ_max > 300 nm), corresponding to a π → π* transition. nih.gov This transition involves the extended conjugated system of the benzene ring, the carbonyl group, and the lone pair of the amino group.

A weaker, lower-energy band corresponding to an n → π* transition of the carbonyl group. researchgate.net This band might be observed as a shoulder on the main π → π* absorption.

The presence of the electron-donating amino group and the electron-withdrawing keto group in a para-relationship leads to a significant red-shift (bathochromic shift) of the absorption maxima compared to benzene or acetophenone. The spectrum of p-aminoacetophenone, for example, shows a strong absorption maximum around 316 nm. nih.gov The long pentadecyl chain is an auxochrome and is expected to have only a minor effect on the position of the absorption bands.

Fluorescence Spectroscopy: Many aniline (B41778) derivatives are known to be fluorescent. aatbio.com Excitation at the π → π* absorption maximum could lead to fluorescent emission. The fluorescence properties, including the quantum yield and lifetime, would be sensitive to the solvent polarity and the potential for intermolecular hydrogen bonding.

Table 5: Predicted Electronic Spectroscopy Data for this compound

| λ_max (nm) (Predicted) | Molar Absorptivity (ε) | Transition Type | Notes |

| ~315 - 330 | High | π → π | Intramolecular charge transfer character from amino to keto group. |

| ~380 - 400 | Low | n → π | Often appears as a shoulder on the more intense π → π* band. |

Chromatographic Techniques for Purity Assessment and Separation of Isomers

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of non-volatile organic compounds and for separating isomers. For this compound, a reversed-phase HPLC method would be most suitable. waters.comsigmaaldrich.comauroraprosci.com

Stationary Phase: A C18 (octadecylsilyl) column would be an excellent choice due to the nonpolar nature of the long pentadecyl chain.

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water would be used as the eluent. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent content, would likely be necessary to achieve good separation and a reasonable retention time.

Detection: A UV detector set at the λ_max of the π → π* transition (around 320 nm) would provide high sensitivity for detection.

This HPLC method would be able to separate this compound from any starting materials, by-products, or isomers (such as the 2- or 3-aminophenyl isomers) that might be present. The purity of the compound would be determined by the area percentage of its peak in the chromatogram.

Table 6: Hypothetical HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 320 nm |

| Column Temperature | 30 °C |

Theoretical and Computational Studies of 4 Aminophenyl Pentadecyl Ketone

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for elucidating the electronic structure and molecular properties of organic compounds. For 4-Aminophenyl pentadecyl ketone, these methods can provide insights into its reactivity, stability, and spectroscopic characteristics.

Geometry optimization is the initial step in these calculations, used to find the lowest energy conformation of the molecule. rsc.org For this compound, the structure is characterized by a planar phenyl ring, a pyramidal amino group, and a flexible pentadecyl chain. rsc.org Calculations on the analogous molecule, 4-aminoacetophenone, using DFT methods like B3LYP with a triple-zeta basis set (e.g., def2-TZVP), have been shown to accurately determine its structure. unibo.it

The electronic properties are largely dictated by the aminophenyl ketone moiety. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is typically localized on the electron-rich aminophenyl group, indicating its propensity to act as an electron donor. The LUMO is generally centered on the carbonyl group and the phenyl ring, suggesting these are the sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. materialsciencejournal.org

Theoretical calculations can also predict various molecular properties, which are summarized in the table below. These values are representative and derived from DFT calculations on analogous aromatic ketones. materialsciencejournal.orgscielo.org.mx

Table 1: Predicted Molecular Properties of this compound from DFT Calculations Note: These values are estimations based on calculations of analogous compounds like p-aminoacetophenone.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical reactivity and electronic transitions. materialsciencejournal.org |

| Dipole Moment | ~ 2.5 - 3.0 Debye | Indicates the polarity of the molecule. materialsciencejournal.org |

| Ionization Potential | ~ 7.0 eV | Energy required to remove an electron. |

| Electron Affinity | ~ 0.5 eV | Energy released upon gaining an electron. |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

The pentadecyl chain can adopt numerous conformations due to rotation around its carbon-carbon single bonds. The two primary conformations are the low-energy, ordered all-trans state and the higher-energy, disordered gauche state. acs.org MD simulations can quantify the population of these conformers at different temperatures. acs.org At room temperature, the alkyl chain is expected to be predominantly in the all-trans conformation, but the presence of gauche defects introduces flexibility. acs.orgmdpi.com Studies on long-chain alkanes show that the transition from ordered to disordered states is a key aspect of their melting behavior. mdpi.com

The amphiphilic nature of this compound—possessing a polar aminophenyl ketone head and a nonpolar pentadecyl tail—dictates its behavior in different solvents. MD simulations can model this behavior effectively:

In polar solvents (e.g., water): The hydrophobic pentadecyl tail will avoid contact with water, leading to aggregation or self-assembly, while the polar head group remains solvated. nih.gov

In nonpolar solvents (e.g., hexane): The molecule would be more soluble, with the alkyl chain interacting favorably with the solvent.

At interfaces: The molecule would orient itself with the polar head in the polar phase and the nonpolar tail in the nonpolar phase.

These simulations provide a molecular-level picture of how the molecule's conformation and interactions drive its macroscopic properties in solution. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. nih.gov This is a crucial step in characterizing new compounds. nih.govresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies corresponding to the normal modes of the molecule. nih.gov For this compound, key predicted vibrational frequencies would include the carbonyl (C=O) stretch, N-H stretches of the amino group, and C-H stretches of the aromatic ring and alkyl chain. Computationally predicted spectra for aromatic ketones show a strong carbonyl stretch, which is typically found between 1650-1700 cm⁻¹ when conjugated with an aromatic ring. oregonstate.edu Theoretical spectrograms can be constructed to visually compare with experimental FT-IR spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can also be calculated. The carbonyl carbon of a ketone typically appears far downfield in the ¹³C NMR spectrum, often above 190 ppm. oregonstate.edu Protons on the carbon alpha to the carbonyl group are deshielded and appear between 2.0-2.5 ppm in the ¹H NMR spectrum. oregonstate.edu Calculations on conformations sampled from MD trajectories can provide thermally averaged chemical shifts, offering a more realistic comparison to experimental results obtained in solution. nih.gov

Table 2: Predicted Spectroscopic Parameters for this compound Note: These are representative values based on calculations and experimental data for analogous compounds.

| Spectroscopy | Feature | Predicted Wavenumber / Chemical Shift |

| IR | Carbonyl (C=O) Stretch | 1660 - 1680 cm⁻¹ |

| IR | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 cm⁻¹ |

| IR | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |

| IR | Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (C=O) | 195 - 205 ppm |

| ¹³C NMR | Aromatic Carbons | 115 - 150 ppm |

| ¹³C NMR | Aliphatic Carbons | 14 - 40 ppm |

| ¹H NMR | Aromatic Protons | 6.5 - 8.0 ppm |

| ¹H NMR | Amino Protons (NH₂) | 4.0 - 5.0 ppm |

| ¹H NMR | α-Methylene Protons (-CH₂CO-) | 2.2 - 2.6 ppm |

Validation of these predicted parameters would require experimental measurement. A strong correlation between the calculated and observed spectra would confirm the molecular structure. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for investigating reaction mechanisms, allowing for the modeling of reaction pathways and the characterization of transition states. acs.org For this compound, several potential reactions can be modeled at its key functional groups.

Acylation of the Amino Group: The primary amine is a nucleophilic site susceptible to acylation. The reaction with an acylating agent, such as an acid chloride or anhydride, can be modeled to determine the reaction pathway. acs.org DFT calculations can be used to locate the transition state for the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, and the subsequent elimination step, providing the activation energy for the reaction. nih.gov

Reduction of the Ketone Group: The carbonyl group can be reduced to a secondary alcohol. The mechanism of reduction, for example by a hydride reagent, can be computationally modeled. uwindsor.ca This involves calculating the energy profile as the hydride approaches the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate. The transition state for this hydride transfer step is the key determinant of the reaction rate. tudelft.nl

Norrish Type II Reaction: As a ketone with gamma-hydrogens on the pentadecyl chain, it could potentially undergo a Norrish Type II photoreaction. This intramolecular reaction involves the abstraction of a γ-hydrogen by the excited carbonyl group, forming a biradical intermediate, which then cleaves to form an alkene and a smaller ketone. Computational studies on analogous ketones, like 2-pentanone, have modeled this pathway, identifying the six-membered cyclic transition state for the hydrogen abstraction and calculating the associated energy barriers. researchgate.net

For each potential reaction, computational modeling can provide a detailed energy profile, identifying intermediates and transition states. This allows for the calculation of activation energies (ΔG‡) and reaction energies (ΔG_rxn), offering fundamental insights into the feasibility and kinetics of the reaction. nih.gov

Supramolecular Interactions and Self-Assembly Prediction

The amphiphilic structure of this compound strongly suggests a capacity for self-assembly into ordered supramolecular structures, driven by a combination of non-covalent interactions. rsc.org

Hydrophobic Interactions: The long, nonpolar pentadecyl tail is the primary driver for self-assembly in polar solvents. To minimize unfavorable contact with water, these chains will aggregate, forming a hydrophobic core. nih.govmdpi.com This hydrophobic collapse is a major energetic contribution to the stability of the resulting assemblies. nih.gov

Hydrogen Bonding: The polar headgroup contains both a hydrogen bond donor (the -NH₂ group) and an acceptor (the C=O group). This allows for the formation of intermolecular hydrogen bonds (e.g., N-H···O=C), which can link the headgroups together and provide directional control to the assembly process. rsc.orgrsc.org

The interplay between these forces determines the final morphology of the supramolecular structures. nih.gov Based on studies of similar aromatic amphiphiles, this compound could be predicted to form various aggregates in aqueous solution, such as spherical or cylindrical micelles, vesicles, or lamellar sheets, depending on factors like concentration and temperature. nih.govacs.org Computational modeling, including large-scale MD simulations, can be used to predict the most stable assembled structures and the dynamics of their formation.

Role in Advanced Materials Research and Organic Synthesis Methodologies

Precursor in the Synthesis of Functional Polymers and Copolymers

The dual functionality of 4-Aminophenyl pentadecyl ketone, comprising a primary aromatic amine and a ketone group, makes it a highly versatile monomer for polymerization reactions. These reactive sites enable its incorporation into various polymer structures, imparting unique properties derived from its long alkyl chain and aromatic core.

Development of Optically Active or Responsive Polymeric Materials

The development of functional polymers, including those with tailored compositions and architectures, is a rapidly advancing field. mpg.de The amine and ketone functionalities in this compound offer strategic points for modification and polymerization. For instance, the primary amine can be a nucleophile in polycondensation or polyaddition reactions, while the ketone can be a site for other chemical transformations.

While direct research on polymers synthesized from this compound is not extensively documented, the synthesis of optically active polyamines has been achieved through the polycondensation of chiral amines with dihalides. researchgate.net This suggests a pathway where the amine group of this compound could be used to create polymers. If a chiral center is introduced, either in the ketone's alkyl chain or through reaction at the amine, optically active materials could be developed. researchgate.net These materials are of significant interest for applications in chiral separations and asymmetric catalysis. researchgate.net

Furthermore, polymers containing aminophenol and ketone structures are known to exhibit redox activity and interesting optical properties, such as strong UV light absorption. mdpi.commdpi.com Polyenaminones, for example, have shown potential for use in optoelectronic applications and energy storage devices. mdpi.com The incorporation of the long pentadecyl chain from this compound could further modulate these properties, potentially influencing solubility, processability, and the morphology of the final polymeric material.

Building Blocks for Self-Assembling Block Copolymers

Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, can self-assemble in selective solvents to form a variety of nanostructures like micelles and polymersomes. nih.govresearchgate.netkcl.ac.ukrsc.org The structure of this compound is inherently amphiphilic, with the long C15 alkyl (pentadecyl) chain providing a significant hydrophobic character, while the aminophenyl group offers a more polar, potentially hydrophilic, segment.

This amphiphilic nature makes it a prime candidate for creating block copolymers that can self-assemble. nih.govrsc.org By polymerizing from or attaching to either the amine or ketone end of the molecule, it can be incorporated as a block in a larger polymer chain. For example, a hydrophilic polymer chain could be grown from the amine group, resulting in a diblock copolymer with a hydrophobic pentadecyl "tail" and a hydrophilic polymer "head." The balance between the hydrophobic and hydrophilic parts is a critical factor that dictates the morphology of the resulting self-assembled structures. kcl.ac.uk The topology of the polymer, whether linear, grafted, or star-shaped, also profoundly influences the self-assembly process and the stability of the formed nanostructures. kcl.ac.ukrsc.org

Integration into Polymer Backbones for Composite Materials

The integration of specific functional units into a polymer's main chain is a key strategy for creating advanced composite materials. The bifunctional nature of this compound allows it to act as a monomer in step-growth polymerization reactions, such as polycondensation, leading to its incorporation directly into the polymer backbone. google.com

For example, the amine group can react with dicarboxylic acids or their derivatives to form polyamides, while the ketone group could potentially engage in reactions to form other linkages. This incorporation can introduce desirable properties into the resulting polymer. The long pentadecyl side chain can act as an internal plasticizer, increasing flexibility and affecting the polymer's glass transition temperature. It can also enhance hydrophobicity, which is crucial for applications requiring water resistance. In composite materials, these long alkyl chains could improve compatibility and adhesion with non-polar fillers or matrices, leading to enhanced mechanical properties.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond polymer science, the reactive handles on this compound make it a valuable starting material for the synthesis of diverse and complex organic molecules, particularly those containing nitrogen. rsc.orgnih.govmdpi.comfrontiersin.org

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are core structures in a vast array of pharmaceuticals, agrochemicals, and functional materials. rsc.orgnih.gov The ortho-aminoaryl ketone motif, which is present in this compound, is a classic precursor for the synthesis of quinolines via the Friedländer annulation. wikipedia.orgjk-sci.comorganic-chemistry.orgresearchgate.netresearchgate.net This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgresearchgate.net

In this context, this compound could react with various ketones or aldehydes to produce highly substituted quinolines bearing a pentadecylphenyl group. The general scheme for such a reaction is outlined below:

| Reactant A | Reactant B (with α-methylene group) | Product | Reaction Name |

| This compound | Aldehyde or Ketone (e.g., R-CH2-C(O)-R') | Substituted Quinoline | Friedländer Synthesis |

| 1,4-Diketone | This compound (as primary amine) | Substituted Pyrrole (B145914) | Paal-Knorr Pyrrole Synthesis |

Table 1: Potential Heterocyclic Synthesis Reactions

The Paal-Knorr synthesis offers another route to heterocycles, where a 1,4-dicarbonyl compound reacts with a primary amine to form a pyrrole. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgrgmcet.edu.in In this case, the amine group of this compound can act as the nucleophile, reacting with a 1,4-diketone to yield an N-substituted pyrrole. The resulting pyrrole would be functionalized with a (4-pentadecanoyl)phenyl group, a feature that could be exploited for tuning solubility or for further functionalization.

Development of Chiral Ligands for Asymmetric Catalysis

The field of asymmetric catalysis relies heavily on the design of chiral ligands that can effectively transfer stereochemical information to a catalytic center. Chiral aldehydes, for instance, have been developed as catalysts for the asymmetric functionalization of amino acids. nih.govnih.gov

The structure of this compound provides a scaffold that can be modified to create such chiral ligands. For example, the ketone could be asymmetrically reduced to a chiral alcohol. The resulting chiral amino-alcohol could then be elaborated into a bidentate or tridentate ligand. The combination of the aromatic ring, the nitrogen atom, and the newly formed chiral hydroxyl group could coordinate to a metal center. The bulky and sterically defined pentadecyl chain could play a crucial role in creating a specific chiral pocket around the metal, influencing the stereochemical outcome of a catalyzed reaction.

Alternatively, the amine group could be used as an anchor to attach the molecule to a chiral auxiliary. The resulting compound, possessing both a long alkyl chain and a chiral moiety, could serve as a ligand in transition-metal-catalyzed reactions, potentially imparting high levels of enantioselectivity.

Analogues for Natural Product Synthesis

While no direct use of this compound in natural product synthesis has been documented, its structure lends itself to being a precursor for various complex molecules. The long alkyl chain is a feature found in many natural lipids and signaling molecules. The aminophenyl group can be modified to introduce other functionalities, making it a potential building block in the total synthesis of natural product analogues. Ketones, in general, are valuable intermediates in the synthesis of natural products and their inspired compounds. researchgate.net The reactivity of the ketone group in this compound could be exploited in carbon-carbon bond-forming reactions, crucial for constructing the carbon skeletons of complex natural products.

Applications in Organic Electronics and Optoelectronics

The field of organic electronics is continually searching for new materials with tailored properties for efficient devices. The molecular structure of this compound suggests its potential utility in this area.

Exploration as Charge Transport Materials in Organic Electronic Devices

Organic molecules with extended π-systems and the ability to self-assemble are key to developing efficient charge transport materials. nih.govresearchgate.net The aminophenyl group of this compound can facilitate hole transport. The long pentadecyl chain, through intermolecular van der Waals interactions, could promote molecular ordering, which is beneficial for charge mobility. The specific performance would, however, be highly dependent on the resulting solid-state packing, which has not been experimentally determined. Theoretical calculations on similar organic semiconducting crystals have shown that molecular packing can significantly influence charge mobilities. researchgate.net

Components in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are comprised of several layers of organic materials, each with a specific function. researchgate.netrsc.org While there is no data on the electroluminescent properties of this compound, its constituent parts offer some clues to its potential roles. The aminophenyl moiety is a known component in some hole-transporting and emissive materials. researchgate.net The long alkyl chain could be used to tune the solubility and film-forming properties of the material, which are critical for device fabrication. Furthermore, the amino group could be a site for attaching other chromophores to create novel emissive materials.

Development of Novel Functional Materials

The amphiphilic nature of this compound, with its polar head and nonpolar tail, makes it a candidate for the development of various functional materials.

Liquid Crystalline Materials Development

Long-chain alkyl substituents on aromatic cores are a common design feature in liquid crystalline materials. These materials exhibit phases of matter that have properties between those of a conventional liquid and those of a solid crystal. The rigid aminophenyl group and the flexible pentadecyl chain of this compound are characteristic of molecules that can form liquid crystalline phases. The specific type of liquid crystal phase (e.g., nematic, smectic) would depend on factors like temperature and the degree of molecular ordering. Long-chain quaternary ammonium-based ionic liquids have also shown interesting properties and potential applications. rsc.org

Surface Modification and Self-Assembled Monolayers (SAMs) for Interfacial Engineering

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. wikipedia.org They are a powerful tool for tuning the surface properties of materials. nih.gov The amino group of this compound could act as an anchoring group to various surfaces, such as gold or silicon oxide. The long pentadecyl chain would then form a densely packed hydrophobic layer. Such SAMs could be used to control wetting, adhesion, and biocompatibility of surfaces. The ability to form these organized layers is crucial for applications in sensors, coatings, and electronic devices. youtube.com

Role as a "Building Block" in Chemical Synthesis

This compound is a chemical compound with a unique molecular structure that positions it as a valuable building block in organic synthesis. Its utility stems from the presence of three key features: a reactive aromatic amine group, a ketone functional group, and a long pentadecyl aliphatic chain. This combination allows for a diverse range of chemical modifications, making it a versatile precursor for the synthesis of more complex molecules with specific functions.

The primary amino group attached to the phenyl ring is a nucleophilic site, readily participating in a variety of well-established organic reactions. For instance, it can react with aldehydes and ketones to form Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic compounds and are also studied for their potential biological activities. Furthermore, the amino group can be diazotized and subsequently coupled with other aromatic compounds to produce azo dyes, a significant class of industrial colorants.

The ketone group, with its electrophilic carbonyl carbon, provides another site for chemical transformation. It can undergo reactions such as reduction to a secondary alcohol, or condensation reactions at the alpha-carbon. The presence of both an amino and a ketone group on the same molecule opens up the possibility for intramolecular reactions to form heterocyclic structures or for the synthesis of polymers such as poly(azomethine)s through polycondensation reactions.

The long pentadecyl (C15H31) chain is a significant feature that strongly influences the physical properties of any derivative molecules. This long, nonpolar alkyl chain imparts significant hydrophobicity and can induce self-assembly and liquid crystalline behavior in the resulting products. The incorporation of such a long chain is a common strategy in the design of molecules for applications in materials science, such as in the formulation of liquid crystals, and for improving the solubility of polymers in common organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 79098-14-9 |

| Molecular Formula | C22H37NO |

| Molecular Weight | 331.54 g/mol |

Due to its bifunctional nature and the presence of the long alkyl chain, this compound serves as a strategic starting material for creating molecules with tailored properties for advanced materials research.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Advanced Derivatized Analogs with Enhanced Performance

Future research will likely focus on the rational design and synthesis of advanced analogs of 4-aminophenyl pentadecyl ketone to enhance its performance and introduce new functionalities. The synthesis of functionalized dialkyl ketones is a well-established area of organic chemistry, with methods like nickel-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides offering a pathway to a wide array of analogs. nih.govorganic-chemistry.org This approach tolerates a variety of functional groups, enabling the creation of a library of derivatives with tailored properties. nih.govorganic-chemistry.org

The core structure of this compound can be systematically modified in several key areas:

The Amino Group: The primary amine can be derivatized to form amides, sulfonamides, or other functional groups. This can alter the compound's solubility, electronic properties, and ability to coordinate with metal ions.

The Aromatic Ring: Substituents can be introduced onto the phenyl ring to modulate the electronic character of the molecule, influencing its reactivity and intermolecular interactions.

The Alkyl Chain: The length and branching of the pentadecyl chain can be varied to fine-tune the hydrophobic-lipophilic balance of the molecule, which is critical for self-assembly and surfactant properties.

The synthesis of these analogs could employ modern catalytic methods to ensure high efficiency and selectivity. nih.gov For instance, palladium-catalyzed C-H activation could be used to introduce functional groups at specific positions on the aromatic ring. nih.gov The goal of this synthetic exploration would be to create a portfolio of compounds with optimized properties for specific applications, such as improved thermal stability, enhanced liquid crystallinity, or specific biological interactions.

Integration into Nanomaterial Architectures for Hybrid Systems

The amphiphilic nature of this compound makes it an excellent candidate for integration into nanomaterial architectures. Amphiphilic molecules can self-assemble in solution to form a variety of nanostructures, such as micelles, vesicles, and liquid crystals. rsc.orgnih.govreading.ac.uk The long pentadecyl chain provides a strong hydrophobic driving force for self-assembly, while the polar aminophenyl headgroup can interact with aqueous environments or other polar materials. reading.ac.uk

Future research could explore the following areas: